2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride

Lipophilicity Drug Design ADME Optimization

2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride (IUPAC: 1,3-dichloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene) is a polyhalogenated aromatic building block with molecular formula C₈H₃Cl₂F₅O and molecular weight 281.00 g·mol⁻¹. The compound features a benzene ring simultaneously substituted with two chlorine atoms (positions 2 and 4), a difluoromethoxy group (–OCF₂H) at position 3, and a trifluoromethyl group (–CF₃) at position 1.

Molecular Formula C8H3Cl2F5O
Molecular Weight 281 g/mol
CAS No. 1803788-83-1
Cat. No. B1410821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride
CAS1803788-83-1
Molecular FormulaC8H3Cl2F5O
Molecular Weight281 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(F)(F)F)Cl)OC(F)F)Cl
InChIInChI=1S/C8H3Cl2F5O/c9-4-2-1-3(8(13,14)15)5(10)6(4)16-7(11)12/h1-2,7H
InChIKeyONUUDQWWZQHNMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride (CAS 1803788-83-1): Chemical Identity and Structural Baseline for Procurement Specification


2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride (IUPAC: 1,3-dichloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene) is a polyhalogenated aromatic building block with molecular formula C₈H₃Cl₂F₅O and molecular weight 281.00 g·mol⁻¹ [1]. The compound features a benzene ring simultaneously substituted with two chlorine atoms (positions 2 and 4), a difluoromethoxy group (–OCF₂H) at position 3, and a trifluoromethyl group (–CF₃) at position 1 [1]. This substitution pattern places the –OCF₂H moiety in a sterically and electronically distinct position ortho to both chlorine atoms and the –CF₃ group, creating a unique combination of electron-withdrawing effects and conformational constraints that differentiate it from other dichloro-difluoromethoxy-benzotrifluoride regioisomers [2]. The compound is listed as a reagent for difluoromethoxylation and trifluoromethoxylation of arenes in synthetic methodology patents [2].

Why 2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride Cannot Be Casually Replaced by In-Class Analogs: The Case for Precise Positional Identity


Within the dichloro-difluoromethoxy-benzotrifluoride family, multiple regioisomers share the identical molecular formula (C₈H₃Cl₂F₅O, MW 281.00) and are frequently listed under overlapping generic descriptions in vendor catalogs, creating a substitution risk during procurement [1]. However, the position of the –OCF₂H group relative to the chlorine atoms and the –CF₃ group dictates the electronic environment of the aromatic ring, which governs reactivity in downstream cross-coupling, nucleophilic aromatic substitution, and directed ortho-metalation reactions [2]. The 2,4-dichloro-3-difluoromethoxy substitution pattern (CAS 1803788-83-1) places the –OCF₂H group at a position ortho to both chlorines and the –CF₃ group—a sterically congested and electronically unique arrangement not reproduced by any isomer where –OCF₂H occupies the 4-, 5-, or 6-position. The quantitative evidence below demonstrates that even among isomers with identical molecular weight, computed lipophilicity, predicted boiling point, and topological polar surface area diverge measurably, and these differences carry consequences for reaction design, purification, and biological target engagement [3].

Quantitative Differentiation Evidence for 2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride (CAS 1803788-83-1) Versus Closest Analogs


Lipophilicity (XLogP3) Comparison: 2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride vs. 2,4-Dichlorobenzotrifluoride (Parent Scaffold Without –OCF₂H)

The introduction of the difluoromethoxy group at position 3 markedly increases computed lipophilicity relative to the parent 2,4-dichlorobenzotrifluoride scaffold lacking any –OCF₂H substituent. Target compound 1803788-83-1 exhibits an XLogP3-AA value of 5.0, compared to an experimentally derived log P of approximately 3.66 for 2,4-dichlorobenzotrifluoride (CAS 320-60-5) [1][2]. This ΔlogP of ~1.34 units corresponds to an approximately 22-fold increase in octanol/water partition coefficient, which directly impacts membrane permeability, metabolic partitioning, and chromatographic retention behavior [3]. For medicinal chemistry programs optimizing CNS penetration or oral bioavailability, this lipophilicity shift is a critical selection parameter that cannot be replicated by the parent dichlorobenzotrifluoride scaffold.

Lipophilicity Drug Design ADME Optimization

Regioisomeric Identity Verification: Position-Specific –OCF₂H Substitution at C3 Distinguishes Target Compound from Six Other Dichloro-difluoromethoxy-benzotrifluoride Isomers

At least six regioisomers share the identical molecular formula C₈H₃Cl₂F₅O and molecular weight 281.00 g·mol⁻¹ with the target compound, each differing only in the ring position of chlorine atoms and/or the –OCF₂H group [1]. The target compound (CAS 1803788-83-1) is uniquely defined by the 1,3-dichloro-2-difluoromethoxy-4-trifluoromethyl substitution pattern, confirmed by InChIKey ONUUDQWWZQHNMO-UHFFFAOYSA-N [1]. By contrast, the isomer 2,3-dichloro-6-(difluoromethoxy)benzotrifluoride (CAS 1803831-47-1) exhibits a predicted boiling point of 241.2 ± 40.0 °C and predicted density of 1.542 ± 0.06 g·cm⁻³ . The isomer 2,4-dichloro-6-(difluoromethoxy)benzotrifluoride (CAS 1806349-66-5) is also commercially available (95% purity) but carries the –OCF₂H group at the 6-position, altering the electronic relationship between the electron-withdrawing substituents . No predicted boiling point or density data are publicly available for the target compound itself, underscoring the procurement risk: physical property databases for this specific CAS number are sparse, and a purchaser relying on generic property estimates risks ordering an incorrect isomer with divergent reactivity .

Regioisomer Discrimination Synthetic Intermediate Structure-Activity Relationship

Computed Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count as Determinants of Passive Permeability Differentiation

The target compound has a computed TPSA of 9.2 Ų and 6 hydrogen bond acceptor sites (PubChem Cactvs 3.4.6.11) [1]. For comparison, the parent 2,4-dichlorobenzotrifluoride (CAS 320-60-5), which lacks the –OCF₂H oxygen, is expected to have a TPSA of 0 Ų (no heteroatom beyond chlorine; chlorine contributions are typically not counted in standard TPSA implementations). The addition of the –OCF₂H group introduces oxygen-mediated hydrogen bond acceptor capacity without adding hydrogen bond donor count (computed HBD = 0), a profile associated with improved aqueous solubility relative to purely halogenated analogs while maintaining membrane permeability [2]. This TPSA value falls well below the typical 60–70 Ų threshold for oral bioavailability, confirming that the target compound, as a building block, does not introduce a permeability penalty that would compromise its use in the synthesis of drug-like molecules [3].

Permeability Physicochemical Property Drug-Likeness

Utility as a Structurally Defined Difluoromethoxylation Reagent: Patent-Backed Synthetic Role

The target compound is explicitly claimed as a reagent in a patented method for difluoromethoxylation and trifluoromethoxylation of arenes and heteroarenes (US 2021/0032181 A1, assigned to The Research Foundation for the State University of New York) [1]. In this context, the compound serves as a source of the –OCF₂H group for late-stage functionalization, a transformation of high value in medicinal chemistry because it allows introduction of the metabolically stabilizing –OCF₂H motif without requiring its presence in early-stage intermediates [2]. This reagent role is not claimed for the isomeric 2,4-dichloro-6-(difluoromethoxy)benzotrifluoride or the non-difluoromethoxylated parent scaffold, positioning the target compound as a specific, patent-referenced tool for fluorine incorporation [1].

Difluoromethoxylation Synthetic Methodology Fluorine Chemistry

Environmental Persistence Differentiation: Substituent-Dependent Photolytic C–F Bond Hydrolysis Rates in Benzotrifluoride Derivatives

Manfrin et al. (2020) demonstrated that ring substituents on benzotrifluoride derivatives exert a quantifiable, systematic effect on direct photodefluorination rates, quantum yields, and half-lives under UV irradiation in water [1]. Electron-donating groups (EDGs) enhance C–F bond hydrolysis reactivity, while electron-withdrawing groups (EWGs) suppress it. The target compound contains both EWG chlorine substituents (σₘ ≈ 0.37 each) and an EWG –CF₃ group (σₘ ≈ 0.43) at position 4, as well as a –OCF₂H group (σₘ ≈ 0.31–0.38 based on alkoxy analog data), resulting in a net electron-deficient ring that is predicted to exhibit slower photolytic defluorination compared to benzotrifluoride derivatives bearing EDGs such as –NH₂ or –OH [1][2]. While the study did not measure the target compound directly, the structure–reactivity relationship provides a class-level basis for predicting its environmental persistence relative to other substituted benzotrifluorides [1].

Environmental Fate Photodegradation Substituent Effect

Supplier Purity Specification and Quality Control: 98% Minimum Purity as a Procurement Differentiator

MolCore (www.molcore.com) lists the target compound at a minimum purity specification of 98% (NLT 98%), supported by ISO certification for pharmaceutical research and quality control applications . In comparison, the isomer 2,4-dichloro-6-(difluoromethoxy)benzotrifluoride (CAS 1806349-66-5) is offered by AK Scientific at a minimum purity of 95% , and 2,3-dichloro-6-(difluoromethoxy)benzotrifluoride (CAS 1803831-47-1) is listed at 95% purity by Matrix Scientific . The 3-percentage-point purity differential (98% vs. 95%) corresponds to a reduction in total impurity burden from ≤5% to ≤2%, a meaningful difference for applications requiring high mass balance in SAR studies, consistent elemental analysis, or minimization of side-product formation in multi-step syntheses [1].

Quality Control Purity Specification ISO Certification

Recommended Application Scenarios for 2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride (CAS 1803788-83-1) Based on Differential Evidence


Late-Stage Difluoromethoxylation of Drug Candidate Arenes Using a Patent-Referenced Reagent

Medicinal chemistry teams optimizing metabolic stability of lead compounds can employ the target compound as a reagent for direct installation of the –OCF₂H group onto arene or heteroarene substrates, as described in US 2021/0032181 A1 [1]. The compound's unique 2,4-dichloro-3-difluoromethoxy substitution pattern places it within the patent's claimed reagent scope, a distinction not shared by regioisomeric analogs. Combined with its high lipophilicity (XLogP3 = 5.0), it is suited for reactions conducted in organic media where polar aprotic solvents are employed [2]. The 98% minimum purity specification supports reproducible stoichiometry in late-stage functionalization, where excess reagent or impurities can complicate product isolation .

Agrochemical Intermediate Synthesis Requiring Defined Environmental Persistence Profile

The electron-withdrawing substitution pattern of the target compound (two Cl, one CF₃, one OCF₂H) is predicted—based on the structure–reactivity relationships established by Manfrin et al. (2020)—to confer slower photolytic defluorination relative to benzotrifluorides bearing electron-donating substituents [3]. This property is relevant for designing agrochemical active ingredients where extended environmental half-life is desired for sustained pest control efficacy. The compound's computed TPSA of 9.2 Ų also suggests favorable foliar uptake characteristics when incorporated into larger active structures [4].

Medicinal Chemistry SAR Exploration of –OCF₂H Positional Effects on Target Binding

Because the –OCF₂H group occupies position 3 (between two chlorines and ortho to –CF₃), the target compound provides a sterically constrained and electronically distinct scaffold for synthesizing analog series where the spatial orientation of the difluoromethoxy group is hypothesized to affect ligand–protein binding interactions [5]. The regioisomeric identity must be verified by InChIKey (ONUUDQWWZQHNMO-UHFFFAOYSA-N) upon receipt, as six isomers share the same molecular weight and formula, and inadvertent substitution with an incorrect isomer would confound SAR interpretation [6].

Building Block for Fluorinated Materials with Controlled Polarity and Thermal Stability

The combination of high halogen content (2 Cl, 5 F atoms) and moderate polarity (TPSA 9.2 Ų, 6 HBA sites) makes the target compound a candidate building block for liquid crystal intermediates or specialty polymer monomers where both thermal stability (conferred by C–F bonds) and tunable dielectric anisotropy (conferred by the –OCF₂H dipole) are required [7][8]. The absence of acidic protons (HBD = 0) and the high calculated XLogP3 value of 5.0 are consistent with the property profiles sought for fluorinated mesogens [7].

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